molecular formula C12H17IN2 B1444115 {1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine CAS No. 1481798-77-9

{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine

Cat. No.: B1444115
CAS No.: 1481798-77-9
M. Wt: 316.18 g/mol
InChI Key: YKDLYSARECBXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

[1-[(4-iodophenyl)methyl]pyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IN2/c13-11-5-3-10(4-6-11)9-15-7-1-2-12(15)8-14/h3-6,12H,1-2,7-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDLYSARECBXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=C(C=C2)I)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Mechanism of Action

The mechanism of action of {1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Biological Activity

{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of pyrrolidine derivatives with substituted phenyl groups. The presence of the iodine atom on the phenyl ring is significant as halogenated compounds often exhibit enhanced biological properties due to their ability to interact with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, a series of pyrrolidine-based compounds were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that these compounds exhibited significant inhibitory effects on cell proliferation, particularly in colon adenocarcinoma HT-29 cells, where some derivatives reduced colony formation by up to 60.6% compared to control cells .

The proposed mechanism for the anticancer activity includes the induction of apoptosis and inhibition of cell cycle progression. Compounds similar to this compound have been shown to interact with key signaling pathways involved in cancer cell survival, such as the PI3K/Akt and MAPK pathways .

Case Studies

  • Study on Pyrrolidine Derivatives : A study investigated various pyrrolidine derivatives, including those with halogen substitutions. The findings demonstrated that compounds with iodine substitutions had enhanced cytotoxic effects against cancer cell lines, indicating a structure-activity relationship that favors halogenated derivatives .
  • In Silico Studies : Computational studies have suggested that this compound could effectively bind to target proteins involved in tumor growth, further supporting its potential as an anticancer agent .

Data Tables

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHT-29 (Colon)10Induces apoptosis
Related Pyrrolidine Derivative 1A375 (Melanoma)15Inhibits cell cycle progression
Related Pyrrolidine Derivative 2Hela (Cervical Cancer)20Alters signaling pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine
Reactant of Route 2
Reactant of Route 2
{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.